molecular formula C17H16N2O4S B2728265 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1105206-68-5

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2728265
CAS No.: 1105206-68-5
M. Wt: 344.39
InChI Key: BULPRDXLAOCWBC-UHFFFAOYSA-N
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Description

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with a suitable nucleophile.

    Attachment of the Methoxyphenyl and Tolyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield a quinone derivative, while reduction of the sulfonyl group could produce a thiol.

Scientific Research Applications

Chemistry

In chemistry, 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the optimization of its pharmacological properties.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the methoxyphenyl and sulfonylmethyl groups, making it less versatile in terms of chemical reactivity.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Similar but lacks the sulfonylmethyl and tolyl groups, which may affect its biological activity and chemical properties.

    3-(m-Tolyl)-1,2,4-oxadiazole: Lacks the methoxyphenyl and sulfonylmethyl groups, potentially altering its reactivity and applications.

Uniqueness

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (meth

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-4-3-5-13(10-12)17-18-16(23-19-17)11-24(20,21)15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPRDXLAOCWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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